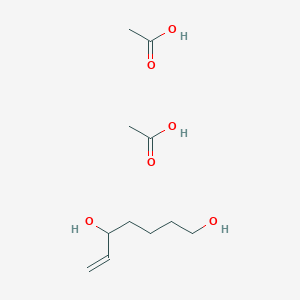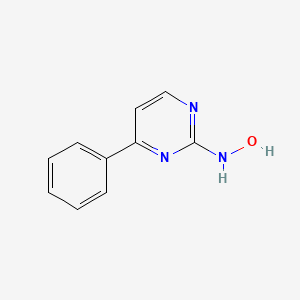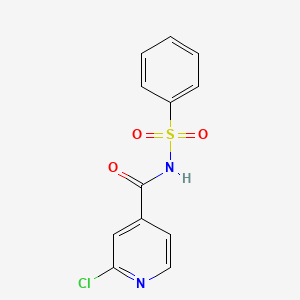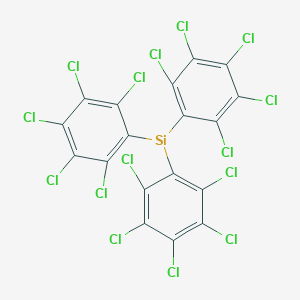
Acetic acid;hept-6-ene-1,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;hept-6-ene-1,5-diol is an organic compound that features both an acetic acid group and a hept-6-ene-1,5-diol structure. This compound is of interest due to its unique combination of functional groups, which can impart distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;hept-6-ene-1,5-diol typically involves the reaction of hept-6-ene-1,5-diol with acetic anhydride or acetyl chloride under acidic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Acetic acid;hept-6-ene-1,5-diol can undergo oxidation reactions to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetic acid group, leading to the formation of various esters and amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Acetyl chloride, acetic anhydride
Major Products Formed
Oxidation: Carbonyl compounds (e.g., aldehydes, ketones)
Reduction: Alcohols
Substitution: Esters, amides
Wissenschaftliche Forschungsanwendungen
Acetic acid;hept-6-ene-1,5-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid;hept-6-ene-1,5-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through the modulation of biochemical pathways, leading to changes in cellular function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hept-6-ene-1,5-diol: Lacks the acetic acid group, resulting in different chemical properties and reactivity.
Acetic acid: Does not contain the hept-6-ene-1,5-diol structure, leading to distinct physical and chemical characteristics.
Uniqueness
Acetic acid;hept-6-ene-1,5-diol is unique due to the presence of both an acetic acid group and a hept-6-ene-1,5-diol structure
Eigenschaften
CAS-Nummer |
112371-16-1 |
|---|---|
Molekularformel |
C11H22O6 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
acetic acid;hept-6-ene-1,5-diol |
InChI |
InChI=1S/C7H14O2.2C2H4O2/c1-2-7(9)5-3-4-6-8;2*1-2(3)4/h2,7-9H,1,3-6H2;2*1H3,(H,3,4) |
InChI-Schlüssel |
QPLMWYFDDBECFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C=CC(CCCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Propanediol, 2-[2-(1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14315605.png)

![Benzene, 1-phenoxy-3-[5,5,5-trifluoro-4-(4-methoxyphenyl)pentyl]-](/img/structure/B14315613.png)
![2-[(2,2-Dimethylpropanoyl)oxy]-2-methylpropanoic acid](/img/structure/B14315614.png)
![1,2,4,5,6,8-Hexafluoro-3,7-bis[(prop-2-en-1-yl)sulfanyl]naphthalene](/img/structure/B14315622.png)



![8-[3-(Hydroxymethyl)-2,2-dimethylcyclopropyl]-6-methyloct-5-en-2-ol](/img/structure/B14315648.png)
![2-[(2,2-Difluoro-2-nitroethoxy)(difluoro)methoxy]-1,1-difluoro-1-nitroethane](/img/structure/B14315670.png)
![5-[3-(Trifluoromethyl)phenyl]-2,2'-bithiophene](/img/structure/B14315685.png)
![1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione](/img/structure/B14315692.png)


